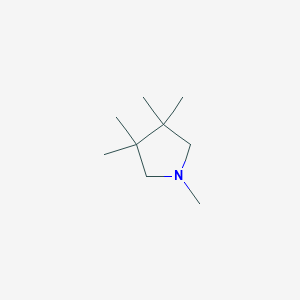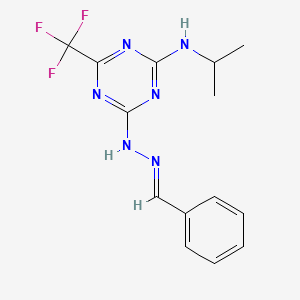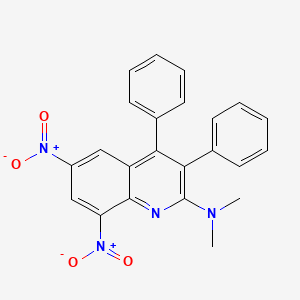![molecular formula C15H13Cl3O B14597393 2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene CAS No. 61292-29-3](/img/structure/B14597393.png)
2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene is an organic compound that belongs to the class of aromatic compounds known as chlorobenzenes. This compound is characterized by the presence of two chlorine atoms attached to a benzene ring, along with a phenoxy group substituted with a 1-chloroethyl group. It is used in various chemical processes and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1-{[4-(1-chloroethyl)phenoxy]methyl}benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often start with the preparation of intermediate compounds, followed by chlorination and other necessary reactions to achieve the final product. The reaction conditions, such as temperature, pressure, and the use of specific catalysts, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation Reactions: The phenoxy group can undergo oxidation to form corresponding quinones or other oxidized products.
Reduction Reactions: The compound can be reduced under specific conditions to remove chlorine atoms or reduce other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as phenols or amines.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Dechlorinated products or reduced phenoxy derivatives.
Applications De Recherche Scientifique
2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor signaling, and alteration of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenol: Similar in structure but lacks the phenoxy group.
1-Chloro-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of the phenoxy group.
2,4-Dichloro-1-naphthylamine: Contains a naphthalene ring instead of a benzene ring.
Uniqueness
2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene is unique due to the presence of both the 1-chloroethyl and phenoxy groups, which confer specific chemical properties and reactivity. This combination of functional groups allows for diverse chemical reactions and applications in various fields.
Propriétés
Numéro CAS |
61292-29-3 |
|---|---|
Formule moléculaire |
C15H13Cl3O |
Poids moléculaire |
315.6 g/mol |
Nom IUPAC |
2,4-dichloro-1-[[4-(1-chloroethyl)phenoxy]methyl]benzene |
InChI |
InChI=1S/C15H13Cl3O/c1-10(16)11-3-6-14(7-4-11)19-9-12-2-5-13(17)8-15(12)18/h2-8,10H,9H2,1H3 |
Clé InChI |
MJDZIFZXZNZSLY-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Piperazine, 1-[2-(4-methyl-5-thiazolyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B14597329.png)

![1-[2-(2,3-Dimethylphenyl)butyl]-1H-imidazole](/img/structure/B14597335.png)
![Butyltintris[2-(octanoyloxy)ethylmercaptide]](/img/structure/B14597338.png)
![2-[Benzyl(ethyl)amino]-3-chloronaphthalene-1,4-dione](/img/structure/B14597345.png)
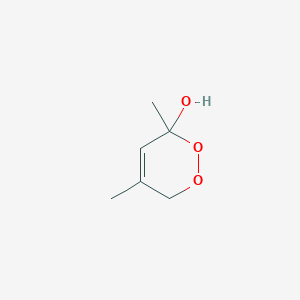
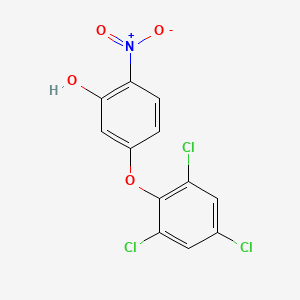

![Dimethyl [3-([1,1'-biphenyl]-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14597379.png)
![2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate](/img/structure/B14597384.png)
